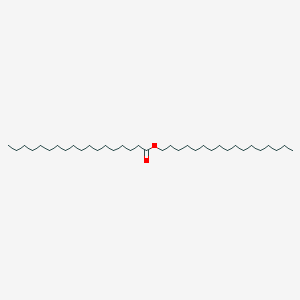

Heptadecyl octadecanoate

Overview

Description

It is a long-chain ester with the molecular formula C₃₅H₇₀O₂ and a molecular weight of 522.93 g/mol . This compound is commonly used in various industrial applications due to its unique physical and chemical properties.

Mechanism of Action

Target of Action

Heptadecyl octadecanoate, also known as stearic acid, heptadecyl ester , is a type of wax ester The primary targets of this compound are not well-defined in the literature

Mode of Action

It is known that wax esters like this compound can interact with cell membranes and other lipid structures within the body .

Biochemical Pathways

Wax esters are known to play a role in various biological processes, including energy storage and provision of waterproofing in plants and animals .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 52293 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Wax esters like this compound are known to have various biological effects, including providing energy storage and contributing to the waterproofing of skin and fur in animals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the physical state of the compound, potentially influencing its bioavailability and action

Biochemical Analysis

Biochemical Properties

It is known that the compound has dielectric properties This suggests that it may interact with other molecules in a biochemical context, potentially influencing the behavior of enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of Heptadecyl octadecanoate are not well-documented. It is known that similar compounds can have significant effects on cells. For example, Heptadecanoic acid has been shown to inhibit cell proliferation in non-small-cell lung cancer cells

Temporal Effects in Laboratory Settings

It is known that the dielectric properties of similar compounds were investigated over a frequency range of 0.1 kHz to 100 kHz and a temperature range of −30C to +25C .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that similar compounds can have significant effects in animal models. For example, alterations in the expression of certain genes have been observed in animal models of diabetes

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that similar compounds can be involved in various metabolic pathways. For example, omega-3 polyunsaturated fatty acids, which are structurally similar to this compound, are involved in purine metabolism, fatty acid metabolism, and oxidative stress response pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that similar compounds can be transported and distributed in various ways. For example, certain compounds can be transported and distributed within cells and tissues via specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that similar compounds can be localized to specific subcellular compartments. For example, certain proteins have been found to be predominantly localized in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecyl octadecanoate can be synthesized through the esterification reaction between heptadecanol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Heptadecanol+Stearic Acid→Heptadecyl Octadecanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The ester product is then purified through distillation or crystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Heptadecyl octadecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into heptadecanol and stearic acid.

Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction of this compound can yield the corresponding alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Heptadecanol and stearic acid.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: Alcohols

Scientific Research Applications

Heptadecyl octadecanoate has diverse applications in scientific research and industry:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in cosmetics, lubricants, and as a plasticizer in polymer formulations.

Comparison with Similar Compounds

Heptadecyl octadecanoate can be compared with other long-chain esters such as:

- Lauryl laurate (C₂₄H₄₈O₂)

- Palmityl stearate (C₃₄H₆₈O₂)

- Heptadecanyl heptadecanoate (C₃₄H₆₈O₂)

- Oleyl oleate (C₃₆H₆₈O₂)

Uniqueness: this compound is unique due to its specific chain length and the combination of heptadecanol and stearic acid, which imparts distinct physical properties such as melting point and solubility. These properties make it particularly suitable for applications requiring specific thermal and mechanical characteristics .

Properties

IUPAC Name |

heptadecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFGDXZQZYMSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H70O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302604 | |

| Record name | heptadecyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18299-82-6 | |

| Record name | NSC152077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | heptadecyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

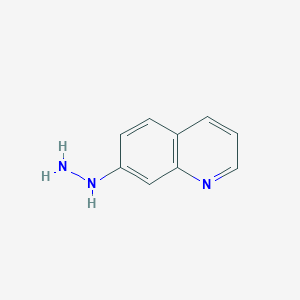

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)